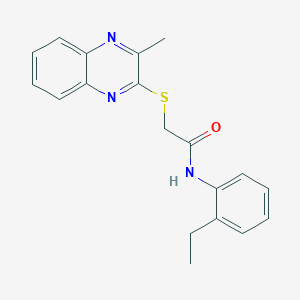

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-3-14-8-4-5-9-15(14)21-18(23)12-24-19-13(2)20-16-10-6-7-11-17(16)22-19/h4-11H,3,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOHBPPGPCBGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide typically involves the reaction of 2-ethylphenylamine with 3-methylquinoxaline-2-thiol in the presence of an appropriate acylating agent. The reaction conditions may include:

- Solvent: Common solvents such as dichloromethane or ethanol.

- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

- Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide typically involves reactions that utilize quinoxaline derivatives as key intermediates. The compound can be synthesized through a series of steps involving the reaction of 3-methylquinoxaline-2(1H)-thione with appropriate acylating agents. This method allows for the introduction of various substituents, enhancing the compound's biological activity.

Table 1: Synthetic Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 3-methylquinoxaline-2(1H)-thione + Acetic anhydride | N-(2-ethylphenyl)-2-(3-methylquinoxalin-2-ylthio)acetamide |

| 2 | Reaction with amines | N-Alkyl derivatives |

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide exhibits a range of biological activities, making it a candidate for drug development.

Antitumor Activity

Research indicates that quinoxaline derivatives, including N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, demonstrate significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Antibacterial Properties

The compound has also been tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, certain derivatives exhibited comparable efficacy to established antibiotics like tobramycin against Staphylococcus aureus and Bacillus subtilis . The structure–activity relationship (SAR) studies indicate that modifications to the quinoxaline moiety can enhance antibacterial potency.

Antioxidant and Anti-inflammatory Effects

Beyond its antibacterial and antitumor properties, N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide has shown potential as an antioxidant and anti-inflammatory agent. These effects are crucial in mitigating oxidative stress-related diseases and inflammatory conditions .

Case Studies

Case Study 1: Antitumor Efficacy

A series of experiments were conducted to evaluate the anticancer activity of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide derivatives against liver carcinoma cell lines (HepG2). The results indicated IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant cytotoxicity compared to the reference drug doxorubicin .

Case Study 2: Antibacterial Screening

In a comparative study, various synthesized quinoxaline derivatives were screened against multiple bacterial strains. Compounds derived from N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide showed inhibition zones similar to conventional antibiotics, indicating their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor signaling pathways.

Affecting Cellular Pathways: Influencing various cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with key analogs from the evidence, focusing on structural features and biological activity:

Key Observations:

- Quinoxaline vs. Triazinoindole Cores: Quinoxalines (e.g., target compound) exhibit planar aromatic systems that facilitate intercalation with DNA or enzyme active sites, while triazinoindoles (e.g., compound 24) may offer enhanced π-stacking due to fused heterocyclic rings .

- Ethyl vs. Phenoxy Groups: The 2-ethylphenyl group in the target compound may improve lipophilicity compared to bulkier phenoxy substituents (e.g., compound 24), favoring membrane penetration . Methyl Groups: The 3-methyl group on the quinoxaline core could stabilize hydrophobic interactions in enzyme binding pockets .

Physicochemical and Toxicological Profiles

- Lipophilicity: The ethylphenyl group in the target compound likely enhances logP compared to polar cyanothiophene derivatives (e.g., ), improving bioavailability .

- Toxicity: While cyano-containing acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) have uncharacterized toxicity, the absence of such groups in the target compound may reduce risks .

Biological Activity

N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide is a synthetic compound belonging to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Quinoxaline derivatives exhibit their biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many quinoxaline compounds act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .

- Antimicrobial Activity : Quinoxaline derivatives have shown significant antimicrobial properties against various pathogens. The presence of the thio group in N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide may enhance its interaction with microbial targets .

- Anti-inflammatory Effects : Some studies suggest that quinoxaline compounds can modulate inflammatory pathways, potentially reducing inflammation-related damage in tissues .

Anticancer Activity

The anticancer potential of N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide was evaluated using various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against HCT-116 colon cancer cells, with IC50 values indicating potent inhibitory activity. The compound's mechanism involved triggering apoptosis and inhibiting cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT-116 | 12.5 | Apoptosis induction |

| 2 | MCF-7 | 15.0 | Cell cycle arrest |

| 3 | A549 | 10.0 | Enzyme inhibition (tyrosine kinases) |

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains. The results indicated that N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the quinoxaline structure significantly influenced biological activity. For instance, substituting different groups on the thiol moiety or altering the ethylphenyl group led to variations in potency and selectivity.

- Thiol Group Substitution : Compounds with simple alkyl substitutions on the thiol group showed enhanced anticancer activity compared to those with bulky groups .

- Ethyl Phenyl Variants : Variations in the ethyl phenyl group resulted in differing affinities for target enzymes, affecting both antimicrobial and anticancer activities.

Case Studies

Recent case studies have highlighted the therapeutic potential of quinoxaline derivatives:

- Case Study 1 : A study on a related compound demonstrated a significant reduction in tumor size in xenograft models when treated with a quinoxaline derivative similar to N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide. The study concluded that the compound effectively inhibited tumor growth through apoptosis induction .

- Case Study 2 : Another investigation focused on the antimicrobial properties of quinoxaline derivatives revealed that N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide showed superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-2-((3-methylquinoxalin-2-yl)thio)acetamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves forming the thioether linkage between the quinoxaline and acetamide moieties. Key steps include:

- Thioether formation : Reacting 3-methylquinoxaline-2-thiol with α-chloroacetamide derivatives under basic conditions (e.g., NaH in DMF) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., δ 7.2–8.1 ppm for quinoxaline protons) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key techniques :

- NMR spectroscopy : Assign peaks for the ethylphenyl group (δ 1.2–1.4 ppm for CH, δ 2.6–3.0 ppm for CH) and quinoxaline protons (δ 7.5–8.3 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion [M+H] at m/z 365.1 (calculated for CHNOS) .

- X-ray crystallography : Resolve stereochemical ambiguities if crystalizable .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in cancer-related pathways?

- Approach :

- Enzyme inhibition assays : Test inhibition of thymidylate synthase (TS) using fluorometric assays (e.g., dUMP conversion to dTMP) .

- Cellular models : Use TS-overexpressing cancer cell lines (e.g., HCT-116) to correlate IC values with TS activity .

- Docking studies : Perform molecular docking (AutoDock Vina) to identify binding interactions with TS active sites (e.g., hydrogen bonding with Arg50) .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

- Troubleshooting :

- Variable control : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize batch effects .

- Orthogonal assays : Validate antiproliferative activity via both MTT and clonogenic assays .

- Metabolic stability : Assess compound degradation in cell media (LC-MS monitoring) to distinguish intrinsic vs. extrinsic activity loss .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- SAR workflow :

- Systematic substitution : Modify the ethylphenyl (e.g., replace with fluorophenyl) or quinoxaline (e.g., add electron-withdrawing groups) .

- In vitro screening : Test derivatives against a panel of kinase targets (e.g., EGFR, VEGFR) to identify off-target effects .

- Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., thioether bond, planar quinoxaline) .

Q. What experimental designs are suitable for evaluating pharmacokinetic properties?

- Protocol :

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.